Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of 3-Bromo-2,6-difluorobenzonitrile, a highly functionalized building block crucial for modern drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will delve into the strategic importance of its unique substitution pattern and provide practical, field-tested insights into its utilization.
Introduction: The Strategic Value of Polysubstituted Fluorobenzonitriles
In contemporary pharmaceutical and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Difluorobenzonitrile derivatives, in particular, serve as versatile intermediates, providing a robust platform for constructing complex molecular architectures.[2][3] 3-Bromo-2,6-difluorobenzonitrile (CAS No: 1250444-23-5) emerges as a particularly valuable reagent due to its trifunctional nature. The molecule features:
-
A nitrile group , which can be hydrolyzed, reduced, or used in cycloadditions.
-
Two fluorine atoms , which activate the aromatic ring to nucleophilic attack and can serve as leaving groups.
-
A bromine atom , which is an ideal handle for palladium-catalyzed cross-coupling reactions.
This unique combination of reactive sites allows for a programmed, sequential modification of the aromatic core, making it an invaluable tool for building diverse compound libraries and accessing novel chemical space.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for accurate characterization of its derivatives.
Chemical Properties & Identifiers
| Property | Value | Source |
| IUPAC Name | 3-Bromo-2,6-difluorobenzonitrile | [4] |
| CAS Number | 1250444-23-5 | [4] |
| Molecular Formula | C₇H₂BrF₂N | [5] |
| Molecular Weight | 218.00 g/mol | [5] |
| SMILES | C1=CC(=C(C(=C1F)Br)C#N)F | [5] |
| InChIKey | CSCGWWARITYLKM-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structure and purity of 3-Bromo-2,6-difluorobenzonitrile. Key spectral data are available from various sources.[6] While specific spectra depend on the acquisition conditions, typical chemical shifts and patterns can be predicted based on the structure.
-
¹H NMR: The proton spectrum is expected to show two multiplets in the aromatic region, corresponding to the two hydrogens on the benzene ring. The coupling patterns will be complex due to both H-H and H-F coupling.
-
¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon atoms attached to fluorine will show characteristic large C-F coupling constants. The nitrile carbon will appear in the typical region around 115-120 ppm.
-
¹⁹F NMR: The fluorine spectrum should reveal two distinct signals, confirming the presence of two chemically non-equivalent fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis Pathway and Protocol
The most direct synthesis of 3-Bromo-2,6-difluorobenzonitrile involves the electrophilic bromination of 2,6-difluorobenzonitrile. This approach is efficient and leverages a readily available starting material.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Bromo-2,6-difluorobenzonitrile.
Detailed Experimental Protocol
This protocol is adapted from established procedures.[4]
Materials:
-
2,6-Difluorobenzonitrile (139.0 g, 1.0 mol)
-
Potassium bromate (250.5 g, 1.5 mol)
-
60% Sulfuric acid (600 mL)
-
20% Ice brine solution (800 mL)
-
Carbon tetrachloride (CCl₄)
-
5% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2L four-necked flask, mechanical stirrer, nitrogen inlet, thermometer
Procedure:
-
Reaction Setup: Charge a 2L four-necked flask with 600 mL of 60% sulfuric acid. Begin stirring and add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile.
-
Reagent Addition: Maintain the reaction temperature below 35°C under a nitrogen atmosphere. Add 250.5 g (1.5 mol) of potassium bromate in 10 portions over time to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 5-6 days for the starting material to be fully consumed.
-
Workup - Quenching: Prepare 800 mL of a 20% ice brine solution. Slowly and carefully pour the reaction mixture into the ice brine with stirring.
-
Workup - Isolation: Allow the product to precipitate, then filter the crude orange solid. Wash the solid with carbon tetrachloride (CCl₄).
-
Workup - Neutralization: Wash the crude product sequentially with 5% sodium bisulfite (NaHSO₃) solution and then with water until the washings are neutral (test with pH paper or saturated Na₂CO₃ solution).
-
Drying and Concentration: Dry the product over anhydrous sodium sulfate, filter, and concentrate the filtrate by rotary evaporation (water bath at 60°C) to yield a light yellow liquid.
-
Purification: Perform a reduced-pressure distillation. Collect the vapor fraction at 58-62°C (oil bath at 90°C). The condensed fraction will solidify upon cooling to yield the final white solid product (typical yield: 71%).
Causality Note: The use of potassium bromate in strong acid generates electrophilic bromine (Br+) in situ, which then attacks the electron-rich 2,6-difluorobenzonitrile ring. The reaction is slow due to the deactivating effect of the nitrile and fluorine substituents. The workup with sodium bisulfite is crucial to quench any unreacted bromine.
Core Reactivity and Strategic Applications
The synthetic utility of 3-Bromo-2,6-difluorobenzonitrile stems from its ability to undergo selective transformations at its three key functional sites.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[7] This is arguably its most powerful application in drug discovery, enabling the efficient assembly of complex biaryl and heteroaryl structures.[8][9]
Mechanism: The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern synthesis.[10][11]
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Experimental Insight: The choice of ligand (L), base, and solvent is critical for optimizing a Suzuki coupling. For electron-deficient aryl bromides like our topic compound, electron-rich phosphine ligands such as SPhos or BrettPhos often give superior results by promoting the rate-limiting oxidative addition and reductive elimination steps.[12]
Nucleophilic Aromatic Substitution (SNAr)
The benzonitrile ring is rendered electron-deficient by the powerful inductive and mesomeric effects of the two fluorine atoms and the nitrile group. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr), where a strong nucleophile displaces one of the fluorine atoms.[13][14]
Mechanism: Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Causality Note: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[16] The stability of this intermediate is paramount. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrile group and the remaining fluorine atom, particularly when they are ortho or para to the site of attack. In 3-Bromo-2,6-difluorobenzonitrile, nucleophilic attack is most likely to occur at the C-2 or C-6 position, displacing a fluorine atom.
Safety and Handling
Proper handling of halogenated aromatic compounds is essential. While a specific, comprehensive safety datasheet for 3-Bromo-2,6-difluorobenzonitrile is not widely published, data from structurally similar compounds provides a strong basis for risk assessment.[5][17][18]
GHS Hazard Classification (Anticipated): Based on related compounds like 2-Bromo-3,6-difluorobenzonitrile and other brominated benzonitriles, the following hazards are expected[5][19]:
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| STOT, Single Exposure | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.[18]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[18]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[17]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Store locked up.[17]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
3-Bromo-2,6-difluorobenzonitrile is a powerful and versatile building block for chemical synthesis. Its value lies not just in its structure, but in the predictable and differential reactivity of its functional groups. The ability to perform selective palladium-catalyzed cross-couplings at the bromine position, followed by nucleophilic substitution at a fluorine position (or vice-versa), provides chemists with a strategic and modular approach to synthesizing complex molecules. A firm grasp of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully exploit the potential of this important chemical intermediate.
References
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Riverland Trading. (n.d.). 2,6-Difluorobenzonitrile Supplier | 1897-52-5. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
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PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Wang, D., et al. (2021). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. [Link]
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Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
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The Organic Chemistry Tutor. (2023, August 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]
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Al-dujaili, A. H., & El-Hiti, G. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
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PDF ResearchGate. (2024). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. [Link]
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